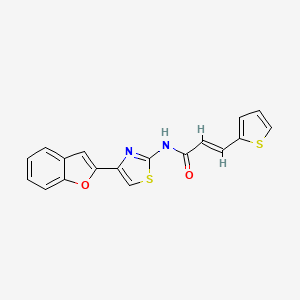

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Übersicht

Beschreibung

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a thiophene ring These heterocyclic structures are known for their diverse biological activities and are often found in various natural products and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and thiazole intermediates. The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives. The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

The final step involves the coupling of the benzofuran and thiazole intermediates with a thiophene derivative under conditions that favor the formation of the acrylamide linkage. This step often requires the use of strong bases and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener chemistry approaches to reduce the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thiophene or benzofuran rings to form sulfoxides or epoxides, respectively.

Reduction: Reduction reactions can target the acrylamide double bond, converting it to a single bond and forming the corresponding amide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the acrylamide double bond would produce the corresponding amide.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have indicated that compounds containing benzofuran and thiazole moieties exhibit significant antitumor activity. For instance, a study synthesized various benzofuran derivatives, including those similar to (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and evaluated their effects on cancer cell lines. The results showed that these compounds effectively inhibited tumor growth in vitro, demonstrating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research has demonstrated that thiazole derivatives can exhibit potent activity against various bacterial strains. The presence of the thiophene and benzofuran groups enhances this activity, making this compound a candidate for further development as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of thiazole and benzofuran derivatives through condensation reactions. For example, one method employs a one-pot synthesis using molecular sieves as catalysts to facilitate the condensation of aromatic amines with aldehydes .

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|---|

| 1 | Condensation | Benzofuran derivative + Thiazole derivative | Reflux in THF | 70% |

| 2 | Purification | Crystallization from diethyl ether | Room Temperature | - |

Case Study: Antitumor Efficacy

A specific study focused on the efficacy of synthesized thiazole derivatives against human cancer cell lines, revealing that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range. This indicates strong potential for further development into therapeutic agents .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria such as Staphylococcus aureus. The results indicated that compounds with similar structures to this compound showed significant inhibition zones, suggesting their potential utility in treating infections caused by resistant bacteria .

Wirkmechanismus

The mechanism of action of (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzofuran ring, for example, is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen are known for their therapeutic properties, particularly in the treatment of skin diseases.

Thiazole derivatives: Thiazole-containing compounds are widely studied for their antimicrobial and anticancer activities.

Thiophene derivatives: Thiophene rings are found in many biologically active compounds and are known for their electronic properties.

Uniqueness

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of three different heterocyclic rings in its structure. This combination may result in synergistic effects, enhancing its biological activity and making it a valuable compound for further research and development.

Biologische Aktivität

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzofuran derivatives with thiazole and thiophene moieties. The use of solid catalysts has been noted to enhance yield and purity during synthesis .

Antitumor Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds containing benzothiazole and benzofuran nuclei have shown high cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358 .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |

| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |

The results indicate that the compounds exhibit lower toxicity while effectively inhibiting tumor growth, suggesting their potential as new antitumor agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that related thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | < 10 μg/mL |

| Compound B | Escherichia coli | < 15 μg/mL |

These findings suggest that compounds with similar structures could be effective in treating bacterial infections.

The mechanisms underlying the biological activity of this compound are believed to involve interactions with DNA and cellular pathways. Studies indicate that these compounds may bind to DNA, disrupting replication processes in cancer cells . Additionally, their antimicrobial effects may stem from interference with bacterial cell wall synthesis or function .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds derived from thiazole and benzofuran scaffolds:

- Case Study on Lung Cancer : A series of synthesized compounds were tested on lung cancer cell lines, revealing a strong correlation between structural modifications and increased cytotoxicity.

- Case Study on Antimicrobial Resistance : Research into the efficacy of thiazole derivatives against resistant strains of Staphylococcus aureus demonstrated promising results, suggesting potential for development into new antibiotics.

Eigenschaften

IUPAC Name |

(E)-N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c21-17(8-7-13-5-3-9-23-13)20-18-19-14(11-24-18)16-10-12-4-1-2-6-15(12)22-16/h1-11H,(H,19,20,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWROJIKGHZQCC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.